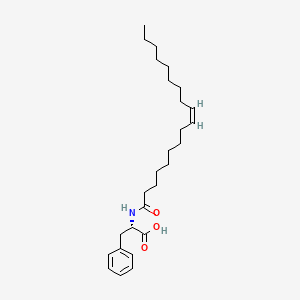

N-oleoyl phenylalanine

概要

説明

準備方法

合成経路および反応条件

N-オレオイル-L-フェニルアラニンは、オレイン酸とL-フェニルアラニンを反応させることによって合成できます。 オレイン酸のカルボキシル基は、L-フェニルアラニンのアミノ基と縮合してアミド結合を形成します 。 反応は通常、塩化チオニルまたはシュウ酸塩化物などのカップリング剤を使用してオレイン酸のカルボキシル基を活性化する必要があります .

工業生産方法

N-オレオイル-L-フェニルアラニンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、脂肪酸塩化物の調製と、その後のL-フェニルアラニンとの制御された条件下での反応が含まれ、高収率と純度が確保されます .

化学反応の分析

Oxidation Reactions

N-oleoyl phenylalanine undergoes enzymatic ω-hydroxylation catalyzed by CYP4F2 , a cytochrome P450 enzyme. This reaction introduces a hydroxyl group at the terminal (ω) carbon of the oleic acid tail, producing hydroxy-oleoyl-phenylalanine (Fig. 1A) .

-

Kinetics : Hydroxylation rates for this compound (0.5–5.0 μM range) parallel those of canonical CYP4F2 substrates like arachidonic acid .

-

Products : Multiple hydroxylated derivatives structurally analogous to fatty acid hydroxy fatty acids (FAHFAs) .

Hydrolysis Reactions

The amide bond in this compound is susceptible to enzymatic hydrolysis:

-

PM20D1-Mediated Hydrolysis : The secreted enzyme PM20D1 cleaves this compound into oleic acid and L-phenylalanine (Fig. 1B) .

-

FAAH-Mediated Hydrolysis : Fatty acid amide hydrolase (FAAH) also hydrolyzes this compound, though PM20D1 is the dominant enzyme in vivo .

Competitive Inhibition in Enzymatic Systems

This compound exhibits competitive inhibition against CYP4F2 substrates:

| Substrate | IC₅₀ (μM) | Inhibition Type | Reference |

|---|---|---|---|

| Arachidonic acid | 1.2 | Competitive | |

| 8-HETE | 2.8 | Mixed |

Reaction Stability and Byproducts

科学的研究の応用

Metabolic Regulation

NOPA has been shown to influence energy metabolism significantly. Studies indicate that it can enhance mitochondrial function and promote thermogenesis, which is the process of heat production in organisms.

- Mitochondrial Activity : NOPA increases the oxygen consumption rate (OCR) in mitochondria isolated from mouse brown adipose tissue. This suggests that NOPA may play a role in promoting energy expenditure through mitochondrial uncoupling mechanisms .

- Weight Management : In animal models, specifically diet-induced obese mice, administration of NOPA (30 mg/kg for eight days) resulted in decreased food intake and body weight. This highlights its potential as a therapeutic agent for obesity management .

Signaling Functions

N-acyl amides, including NOPA, are involved in various signaling pathways that regulate physiological processes.

- Cardiovascular Health : Research indicates that NOPA may have implications in cardiovascular activity through interactions with G-protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. These interactions are crucial for maintaining cardiovascular homeostasis and could be targeted for therapeutic purposes .

- Inflammation and Pain : NOPA's role in inflammation suggests that it may be beneficial in treating conditions associated with chronic pain and inflammatory diseases. The compound's ability to modulate signaling pathways related to pain perception positions it as a candidate for further research in pain management therapies .

Synthesis and Biochemical Pathways

NOPA is synthesized via specific enzymatic pathways involving the enzyme PM20D1, which catalyzes the formation and hydrolysis of N-acyl amino acids. Understanding these pathways is crucial for developing strategies to manipulate NOPA levels for therapeutic benefits.

- Biosynthesis : The synthesis of NOPA from oleic acid involves complex biochemical reactions, primarily facilitated by PM20D1. This enzyme's activity is influenced by various physiological conditions, including dietary factors and metabolic states .

Case Study 1: Thermogenic Effects

In a controlled study involving cold exposure, it was demonstrated that circulating levels of thermogenic N-acyl amino acids, including NOPA, increased significantly. This elevation was associated with enhanced mitochondrial uncoupling activity independent of UCP1 (Uncoupling Protein 1), suggesting a novel mechanism through which the body regulates temperature and energy expenditure during cold stress .

Case Study 2: Obesity Treatment

A study on diet-induced obese mice treated with NOPA revealed not only a reduction in body weight but also alterations in metabolic markers indicative of improved metabolic health. The findings suggest that NOPA could be explored as a potential therapeutic agent for obesity-related disorders through its appetite-suppressing effects and promotion of energy expenditure .

Data Table: Summary of Applications

作用機序

N-オレオイル-L-フェニルアラニンは、ミトコンドリアに直接結合し、UCP1非依存性呼吸のエンドジェナスアンカップル剤として機能することでその効果を発揮します 。 このメカニズムには、ミトコンドリア膜電位の破壊が含まれ、酸素消費量とエネルギー消費量の増加につながります 。 この化合物の分子標的は、エネルギー代謝に関与するミトコンドリアタンパク質と経路です .

類似の化合物との比較

N-オレオイル-L-フェニルアラニンは、その特定の構造と生物学的活性のために、N-アシルアミノ酸の中でユニークです。類似の化合物には以下が含まれます。

- N-アシルチロシン

- N-アシルトリプトファン

- N-アシルヒスチジン

これらの化合物は、類似の構造的特徴を共有していますが、特定のアミノ酸成分と生物学的効果が異なります。 N-オレオイル-L-フェニルアラニンは、強力なミトコンドリアアンカップル活性と潜在的な治療的用途で際立っています .

類似化合物との比較

N-Oleoyl-L-phenylalanine is unique among N-acyl amino acids due to its specific structure and biological activity. Similar compounds include:

- N-Acyltyrosine

- N-Acyltryptophan

- N-Acylhistidine

These compounds share similar structural features but differ in their specific amino acid components and biological effects. N-Oleoyl-L-phenylalanine stands out for its potent mitochondrial uncoupling activity and potential therapeutic applications .

生物活性

N-oleoyl phenylalanine is an N-acyl amino acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound belongs to a larger family of N-acyl amino acids, which are known to play significant roles in various physiological processes, including energy metabolism, cell signaling, and neurobiology. This article will explore the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound is characterized by its structure as an N-acyl-L-alpha-amino acid. Its chemical formula is , and it is formed by the acylation of phenylalanine with oleic acid. This modification enhances its lipophilicity and biological activity compared to its parent amino acid.

Metabolic Effects

Research indicates that this compound influences metabolic pathways significantly. It has been shown to stimulate mitochondrial respiration and increase energy expenditure in mouse models. Specifically, studies have demonstrated that this compound can enhance oxygen consumption rates in mitochondria isolated from brown adipose tissue .

Table 1: Summary of Metabolic Effects

| Study | Model | Effect | Reference |

|---|---|---|---|

| Long et al. (2016) | Mice | Increased mitochondrial respiration | |

| Cayman Chemical | Isolated mitochondria | Enhanced oxygen consumption rate |

Role in Lipid Signaling

This compound acts as a lipid signaling molecule, influencing various physiological functions. It is involved in the regulation of glucose homeostasis and adipogenesis, indicating its potential role in metabolic disorders such as obesity and diabetes . The compound's signaling pathways are mediated through interactions with specific receptors and enzymes.

Enzymatic Interactions

The metabolism of this compound is primarily regulated by the enzyme CYP4F2, which catalyzes its hydroxylation. This enzymatic activity leads to the production of various lipid metabolites with distinct biological properties . The presence of CYP4F2 has been linked to variations in circulating levels of N-acyl amino acids in humans, suggesting a genetic component to their metabolism.

Case Study: CYP4F2 and N-acyl Amino Acids

A study demonstrated that individuals with certain genetic variants of CYP4F2 exhibited altered plasma levels of this compound. This finding underscores the importance of genetic factors in the regulation of lipid signaling pathways and highlights potential implications for personalized medicine in metabolic diseases .

Neurotransmitter Regulation

This compound also plays a role in neurotransmitter regulation. It has been shown to affect the release of neurotransmitters at glutamatergic synapses, which may have implications for cognitive functions and mood regulation .

Inflammation and Cell Migration

As an N-acyl amide, this compound is implicated in inflammatory responses and cell migration processes. These functions are critical for wound healing and immune responses, indicating potential therapeutic applications in inflammatory diseases .

特性

IUPAC Name |

(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h9-10,16-18,20-21,25H,2-8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b10-9-/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNPULCJWBBDD-JRUKXMRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347279 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-78-6 | |

| Record name | N-Oleoyl phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。